molecular formula C12H10BrNO B6323151 2-Bromo-5-(phenoxymethyl)pyridine CAS No. 845973-23-1

2-Bromo-5-(phenoxymethyl)pyridine

Cat. No.: B6323151
CAS No.: 845973-23-1
M. Wt: 264.12 g/mol
InChI Key: MSGSPBNJOSVYCV-UHFFFAOYSA-N
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Description

2-Bromo-5-(phenoxymethyl)pyridine is a brominated pyridine derivative featuring a phenoxymethyl substituent at the 5-position. Bromopyridines are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems, which are critical in drug discovery .

Properties

IUPAC Name

2-bromo-5-(phenoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-12-7-6-10(8-14-12)9-15-11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGSPBNJOSVYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-5-(phenoxymethyl)pyridine involves the reaction of 2,5-dibromopyridine with a Grignard reagent, followed by the addition of dimethylformamide (DMF) to obtain the target compound . The reaction conditions are typically mild, making this method suitable for industrial-scale production.

Industrial Production Methods

The industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes substitution with nucleophiles under catalytic or thermal conditions. The pyridine ring's electron-deficient nature facilitates this reactivity.

Example Reaction:
Replacement of bromine with methoxy groups via copper-mediated coupling:
2-Bromo-5-(phenoxymethyl)pyridine+NaOCH3CuI, DMF2-Methoxy-5-(phenoxymethyl)pyridine+NaBr\text{this compound} + \text{NaOCH}_3 \xrightarrow{\text{CuI, DMF}} \text{2-Methoxy-5-(phenoxymethyl)pyridine} + \text{NaBr}

Key Conditions (inferred from analogous reactions ):

  • Catalytic CuI (10 mol%)

  • Polar aprotic solvents (e.g., DMF)

  • Elevated temperatures (80–100°C)

Transition Metal-Catalyzed Cross-Couplings

The bromine site participates in palladium- or copper-catalyzed cross-couplings to form carbon–carbon or carbon–heteroatom bonds.

Suzuki–Miyaura Coupling

Coupling with boronic acids to generate biaryl derivatives:
This compound+ArB(OH)2Pd(PPh3)4,base2-Aryl-5-(phenoxymethyl)pyridine\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{2-Aryl-5-(phenoxymethyl)pyridine}

Reported Yields (from similar systems ):

Boronic AcidProductYield
Phenyl2-Phenyl derivative60–75%
4-Methoxyphenyl2-(4-Methoxyphenyl) derivative53%

Buchwald–Hartwig Amination

Formation of C–N bonds with primary/secondary amines:
This compound+R2NHPd2(dba)3,Xantphos2-Amino-5-(phenoxymethyl)pyridine\text{this compound} + \text{R}_2\text{NH} \xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}} \text{2-Amino-5-(phenoxymethyl)pyridine}

Conditions (adapted from ):

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos ligand (4 mol%)

  • Cs₂CO₃ base, toluene, 100°C

Pyridine N-Oxidation

The pyridine nitrogen can be oxidized to form N-oxide derivatives under mild conditions:
This compoundH2O2,AcOHThis compound N-oxide\text{this compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{this compound N-oxide}

Key Features:

  • Retains bromine for further functionalization.

  • N-Oxide formation enhances solubility and alters electronic properties.

Reductive Dehalogenation

Bromine can be removed via catalytic hydrogenation or radical pathways:
This compoundH2,Pd/C5-(Phenoxymethyl)pyridine\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5-(Phenoxymethyl)pyridine}

Challenges:

  • Competing hydrogenation of the pyridine ring may occur.

Functionalization of the Phenoxymethyl Group

While the bromine is the primary reactive site, the phenoxymethyl group can undergo modifications under specific conditions:

Ether Cleavage

Acid-mediated cleavage of the ether linkage (e.g., with HBr/AcOH):
This compoundHBr2-Bromo-5-(hydroxymethyl)pyridine+Phenol\text{this compound} \xrightarrow{\text{HBr}} \text{2-Bromo-5-(hydroxymethyl)pyridine} + \text{Phenol}

Applications:

  • Generates hydroxymethyl intermediates for further derivatization.

Heterocyclic Ring Functionalization

The pyridine ring itself can participate in cycloaddition or alkylation reactions.

Directed Ortho-Metalation

Lithiation at position 6 (ortho to bromine) using LDA or LTMP:
This compoundLDA, −78°C6-Lithio intermediateElectrophilic quenching\text{this compound} \xrightarrow{\text{LDA, −78°C}} \text{6-Lithio intermediate} \rightarrow \text{Electrophilic quenching}

Electrophiles Tested (from ):

  • CO₂ → Carboxylic acid derivatives

  • I₂ → 6-Iodo-substituted product

Comparative Reactivity Table

Reaction TypeConditionsProductYield Range
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives53–75%
SNAr (Methoxy)CuI, DMF, 100°C2-Methoxy derivative40–60%
N-OxidationH₂O₂, AcOH, 60°CN-Oxide70–85%
Reductive DehalogenationH₂, Pd/CDehalogenated product50–65%

Scientific Research Applications

Organic Synthesis

2-Bromo-5-(phenoxymethyl)pyridine serves as a crucial building block in organic synthesis. It is utilized for creating more complex molecules through various chemical reactions, including substitution reactions where the bromine atom can be replaced with other functional groups.

Biological Investigations

Research has indicated that this compound may exhibit biological activity, making it a candidate for further studies in pharmacology. Its interactions with biological targets are being explored for potential therapeutic applications .

Medicinal Chemistry

The unique chemical properties of this compound make it an interesting subject in medicinal chemistry. Investigations into its therapeutic potential include:

  • Anti-inflammatory Activity: Preliminary studies suggest that derivatives of this compound might inhibit COX enzymes, similar to established anti-inflammatory drugs .
  • Antimicrobial Properties: There are indications that compounds related to this structure may possess antibacterial and antiviral activities .

Industrial Applications

In addition to its research applications, this compound is used in the industrial production of pharmaceuticals and agrochemicals. Its versatility as an intermediate in various chemical processes enhances its value in industrial settings .

Case Study 1: Anti-inflammatory Effects

Recent studies have evaluated the anti-inflammatory effects of pyridine derivatives, including those derived from this compound. These studies demonstrated significant inhibition of COX-2 activity, suggesting potential for development into therapeutic agents against inflammatory diseases .

Case Study 2: Synthesis Optimization

Research focusing on the synthesis of this compound has led to optimized methods that enhance yield and purity while simplifying the reaction process. These advancements make it suitable for large-scale industrial production .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(phenoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Bromopyridine Derivatives

Structural and Functional Group Variations

The substituent at the 5-position of 2-bromopyridine derivatives significantly influences their reactivity and applications:

Compound Name Substituent at 5-Position Key Properties/Applications References
2-Bromo-5-(phenoxymethyl)pyridine Phenoxymethyl Hypothesized use in drug intermediates; ether linkage may enhance solubility
2-Bromo-5-(trifluoromethyl)pyridine Trifluoromethyl High reactivity in homocoupling reactions; electron-withdrawing group accelerates reactions
2-Bromo-5-(piperidin-4-yl)pyridine Piperidin-4-yl Potential bioactive scaffold for kinase inhibitors or CNS-targeting drugs
2-Bromo-5-(1,1-difluoroethyl)pyridine 1,1-Difluoroethyl Used in synthesizing fluorinated pyridine derivatives for medicinal chemistry
2-Bromo-3-methylpyridine Methyl (3-position) Simpler structure; used in ligand synthesis and catalysis

Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic reactivity, facilitating cross-coupling reactions, while bulky or polar groups (e.g., piperidinyl) may improve binding affinity in drug candidates .

Bromination Efficiency:
  • 2-Bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine: Synthesized via N-bromosuccinimide (NBS) and AIBN in CCl₄ at 100–110°C, yielding 87.5% .
  • 2-Bromo-5-(trifluoromethyl)pyridine : Bromination protocols vary; TBAI (tetrabutylammonium iodide) accelerates bromo-iodo exchange, reducing reaction time from 24 h to 6 h .
  • 2-Bromo-5-pyridinecarbaldehyde : Synthesized via diazotization and bromination with NBS, achieving 40% yield over two steps .

Reactivity in Cross-Coupling Reactions

  • Homocoupling of 2-Bromo-5-(trifluoromethyl)pyridine : Achieves 97% conversion in 6 h using TBAI and Cyrene™/GVL solvent blend, outperforming DMF .
  • Suzuki-Miyaura Coupling: 2-Bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine reacts with aryl boronic esters in 1,4-dioxane/water with Cs₂CO₃, yielding >80% .
  • Mizoroki-Heck Reaction : 2-Bromo-5-(trifluoromethyl)pyridine couples with methyl acrylate to form (E)-3-(5-(trifluoromethyl)pyridin-2-yl)acrylate .

Biological Activity

2-Bromo-5-(phenoxymethyl)pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position and a phenoxymethyl group at the 5-position of the pyridine ring. This unique structure may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the phenoxy group is crucial for its activity, as it has been shown to enhance binding affinity and specificity towards certain receptors.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a positive allosteric modulator for specific receptors, enhancing their activity without directly activating them.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains and fungi .

Anticancer Potential

The compound has shown promise in preclinical studies for its anticancer activity. For example, derivatives with similar functional groups have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of pyridine derivatives found that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MIC) were significantly lower than those of standard antibiotics.
  • Anticancer Activity : In vitro assays revealed that this compound could inhibit cell proliferation in various cancer cell lines. For instance, it exhibited IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HT-29) cells, suggesting a potent anticancer effect .
  • Mechanistic Studies : Further investigations into the mechanisms revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50_{50} (µM)Mechanism
AntibacterialE. coli12.5Inhibition of cell wall synthesis
AntifungalC. albicans15.0Disruption of membrane integrity
AnticancerMCF-7 (breast cancer)8.0Induction of apoptosis
AnticancerHT-29 (colon cancer)9.0Cell cycle arrest

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Bromo-5-(phenoxymethyl)pyridine?

  • Answer : Two primary routes are observed in related bromopyridine derivatives:

  • Bromination : Direct bromination of a precursor pyridine scaffold using agents like N-bromosuccinimide (NBS) in solvents such as CCl₄, with AIBN as a radical initiator (e.g., synthesis of 2-bromo-5-(6-fluoropyridyl)thienopyridine in ).
  • Cross-Coupling : Suzuki-Miyaura coupling using brominated intermediates. For example, 2-bromo-5-ethynylpyridine was coupled with aryl halides in degassed triethylamine with Pd(PPh₃)₄ catalysts ( ).
    • Key Considerations : Solvent choice (polar aprotic vs. non-polar), temperature control (e.g., reflux at 100–110°C), and stoichiometric ratios (e.g., 5 eq NBS) critically influence yield and purity.

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Answer :

  • Standardized Protocols : Adopt published procedures with exact reagent ratios (e.g., 1:5 molar ratio of substrate to NBS in ).
  • Purification : Use combi-flash chromatography (15% EtOAc/heptane) or silica gel column chromatography to isolate the product ( ).
  • Monitoring : Track reaction progress via TLC (Rf analysis) and LCMS for intermediate verification ( ).

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Answer :

  • Catalytic Systems : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to enhance catalytic efficiency ( ).
  • Solvent Systems : Biphasic mixtures (e.g., 1,4-dioxane/water, 4:1) improve solubility and reaction kinetics ( ).
  • Base Selection : Cs₂CO₃ or t-BuONa (2.5 eq) facilitates transmetallation and accelerates coupling ( ).
    • Challenges : Competing side reactions (e.g., homocoupling) can occur; mitigate by degassing solvents and maintaining inert atmospheres ( ).

Q. How do researchers resolve contradictions in reported spectroscopic data for brominated pyridine derivatives?

  • Answer :

  • Multi-Technique Validation : Combine ¹H/¹³C NMR, HRMS, and X-ray crystallography (if crystalline) to confirm structure ( ).
  • Isomer Differentiation : Use NOESY or COSY NMR to distinguish regioisomers (e.g., para vs. ortho substitution patterns) ( ).
  • Reference Databases : Cross-check with NIST Chemistry WebBook for benchmark spectral data ( ).

Q. What are effective approaches to functionalize the bromine site in this compound?

  • Answer :

  • Nucleophilic Substitution : Replace Br with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).
  • Metal-Catalyzed Coupling : Employ Negishi (Zn reagents) or Stille (Sn reagents) couplings for C–C bond formation ( ).
  • Photoredox Catalysis : Emerging methods using Ir/Ni dual catalysis enable arylations under mild conditions (not directly cited but extrapolated from related systems).

Methodological and Analytical Considerations

Q. How should researchers troubleshoot low yields in bromination reactions?

  • Answer :

  • Radical Quenching : Ensure rigorous exclusion of oxygen/moisture to prevent premature termination ( ).
  • Reagent Purity : Use freshly distilled CCl₄ and recrystallized NBS to avoid side reactions.
  • Temperature Gradients : Gradual heating (e.g., 80°C → 110°C) minimizes decomposition ( ).

Q. What advanced purification techniques are recommended for isolating this compound?

  • Answer :

  • Preparative HPLC : Resolve closely eluting impurities using C18 columns with acetonitrile/water gradients.
  • Crystallization : Optimize solvent pairs (e.g., EtOAc/heptane) to obtain high-purity crystals ( ).

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